2'-Cyano-3-(2-thiomethylphenyl)propiophenone
Description
2’-Cyano-3-(2-thiomethylphenyl)propiophenone: is an organic compound with the molecular formula C17H15NOS and a molecular weight of 281.37 g/mol . This compound is characterized by the presence of a cyano group, a thiomethyl group, and a propiophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-20-17-9-5-3-6-13(17)10-11-16(19)15-8-4-2-7-14(15)12-18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBYWJPJPDWYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644311 | |
| Record name | 2-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-31-9 | |
| Record name | 2-[3-[2-(Methylthio)phenyl]-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2’-Cyano-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amines, ethers.
Scientific Research Applications
2’-Cyano-3-(2-thiomethylphenyl)propiophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways .
Comparison with Similar Compounds
- 2’-Cyano-3-(2-methylphenyl)propiophenone
- 2’-Cyano-3-(2-ethylphenyl)propiophenone
- 2’-Cyano-3-(2-methoxyphenyl)propiophenone
Comparison: 2’-Cyano-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity compared to its analogs. The thiomethyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the methyl, ethyl, or methoxy analogs. This unique reactivity makes it valuable in specific synthetic and research applications .
Biological Activity
2'-Cyano-3-(2-thiomethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₅NOS, with a molecular weight of approximately 281.37 g/mol. The compound features a cyano group and a thiomethyl group attached to a phenyl ring, which contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NOS |
| Molecular Weight | 281.37 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors:
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, potentially altering their activities. This modulation can lead to significant biochemical outcomes that may be beneficial in therapeutic contexts.
- Receptor Binding : It may interact with receptors involved in critical physiological processes, affecting cellular responses and signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property suggests its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties , making it a candidate for therapeutic use in conditions characterized by inflammation. Its ability to modulate inflammatory pathways could be pivotal in treating inflammatory diseases.
Cytotoxicity
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines suggest that it could induce apoptosis in certain cancer cells. This highlights its potential as an anticancer agent, warranting further research into its mechanisms and efficacy against various cancer types.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, leading to altered cellular metabolism in vitro.
- Antimicrobial Efficacy : Another research effort reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency against various strains.
- Cytotoxicity Assays : In vitro assays on several cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
